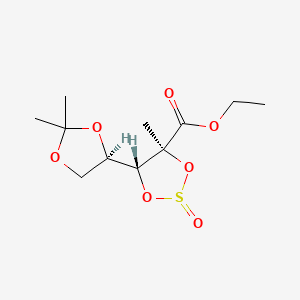

Trichloroethyl b-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

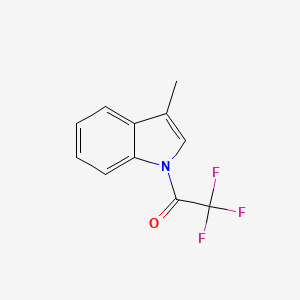

Trichloroethyl b-D-glucuronide is a metabolite of trichloroethylene and chloral hydrate. It is known for its role in the metabolism of these compounds and is often studied in the context of toxicology and pharmacokinetics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trichloroethyl b-D-glucuronide can be synthesized through the glucuronidation of trichloroethanol. This process involves the reaction of trichloroethanol with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase .

Industrial Production Methods

the synthesis typically involves enzymatic processes that are scaled up for larger production .

Analyse Des Réactions Chimiques

Types of Reactions

Trichloroethyl b-D-glucuronide primarily undergoes hydrolysis reactions. It can be hydrolyzed back to trichloroethanol and glucuronic acid by the enzyme β-glucuronidase .

Common Reagents and Conditions

Hydrolysis: β-glucuronidase enzyme, aqueous conditions

Oxidation and Reduction: Not commonly involved in these types of reactions

Major Products

Hydrolysis: Trichloroethanol and glucuronic acid

Applications De Recherche Scientifique

Trichloroethyl b-D-glucuronide is used extensively in toxicological studies to understand the metabolism and excretion of trichloroethylene and chloral hydrate. It serves as a biomarker for exposure to these compounds and helps in studying their pharmacokinetics .

In chemistry , it is used to study glucuronidation processes. In biology and medicine , it helps in understanding the detoxification pathways of harmful substances. In the industry , it is used in research settings to develop safer chemicals and drugs .

Mécanisme D'action

Trichloroethyl b-D-glucuronide exerts its effects primarily through its role as a metabolite. It is formed in the liver where trichloroethanol is conjugated with glucuronic acid. The enzyme β-glucuronidase can hydrolyze it back to trichloroethanol, which can then exert its effects on the body .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trichloroethanol glucuronide: Similar in structure and function, also a metabolite of trichloroethylene.

Morphine-6-glucuronide: Another glucuronide compound, but derived from morphine and used in pain management.

Uniqueness

Trichloroethyl b-D-glucuronide is unique due to its specific role in the metabolism of trichloroethylene and chloral hydrate. Unlike other glucuronides, it is primarily studied in the context of toxicology and environmental exposure .

Propriétés

IUPAC Name |

3,4,5-trihydroxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl3O7/c9-8(10,11)1-17-7-4(14)2(12)3(13)5(18-7)6(15)16/h2-5,7,12-14H,1H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOASJJGUQMXDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC1C(C(C(C(O1)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871582 |

Source

|

| Record name | 2,2,2-Trichloroethyl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/structure/B14116299.png)

![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14116328.png)

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B14116337.png)

![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)